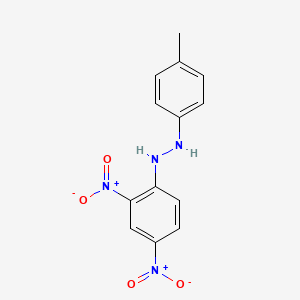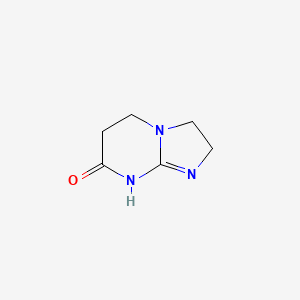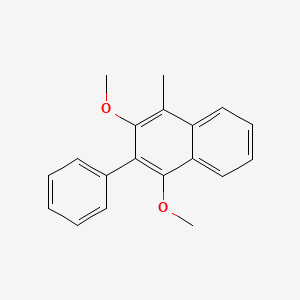
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene: is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups, a methyl group, and a phenyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxynaphthalene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to optimize reaction efficiency and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
1,3-Dimethoxy-4-methyl-2-phenylnaphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
1,3-Dimethoxy-4-methylbenzene: Similar structure but lacks the naphthalene ring.
2,3-Dimethoxy-1-methyl-4-phenylnaphthalene: Similar structure with different substitution pattern.
1,4-Dimethoxy-2-methyl-3-phenylnaphthalene: Similar structure with different substitution pattern.
Uniqueness: 1,3-Dimethoxy-4-methyl-2-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
72262-63-6 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
1,3-dimethoxy-4-methyl-2-phenylnaphthalene |
InChI |
InChI=1S/C19H18O2/c1-13-15-11-7-8-12-16(15)19(21-3)17(18(13)20-2)14-9-5-4-6-10-14/h4-12H,1-3H3 |
InChIキー |
FCWUFYOZJBURQE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=CC=CC=C12)OC)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
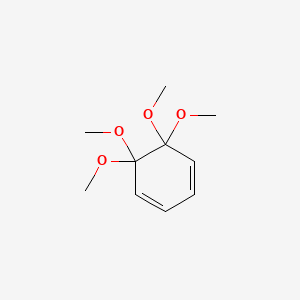
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
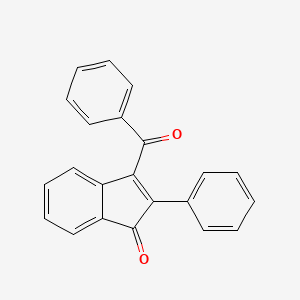

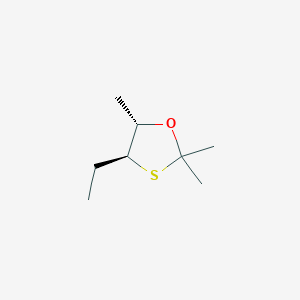
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
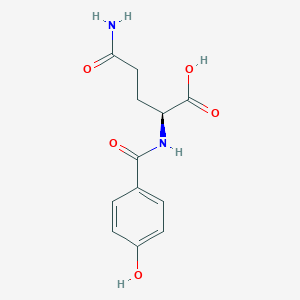

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
